4-((4-Hydroxyphenyl)amino)-2-((2-hydroxypropyl)amino)-4-oxobutanoic acid
Description
4-((4-Hydroxyphenyl)amino)-2-((2-hydroxypropyl)amino)-4-oxobutanoic acid is a synthetic organic compound characterized by a central oxobutanoic acid backbone substituted with two distinct amino groups: one at the 4-position linked to a 4-hydroxyphenyl moiety and another at the 2-position connected to a 2-hydroxypropyl group.
Properties
IUPAC Name |
4-(4-hydroxyanilino)-2-(2-hydroxypropylamino)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O5/c1-8(16)7-14-11(13(19)20)6-12(18)15-9-2-4-10(17)5-3-9/h2-5,8,11,14,16-17H,6-7H2,1H3,(H,15,18)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANWCYNOKBDOITC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(CC(=O)NC1=CC=C(C=C1)O)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Formation of the Maleamic Acid Intermediate
The synthesis begins with the reaction of maleic anhydride I and 4-aminophenol II in anhydrous dichloromethane (DCM) at 0–5°C. Triethylamine (TEA, 1.2 equiv) is added to scavenge HCl, yielding N-(4-hydroxyphenyl)maleamic acid III with 85–92% isolated yield. The reaction’s exothermic nature necessitates careful temperature control to prevent diastereomerization.
Mechanistic Insight :
The nucleophilic amine of 4-aminophenol attacks the electrophilic carbonyl of maleic anhydride, forming a tetrahedral intermediate that collapses to release succinic acid. The Z-configuration of the α,β-unsaturated amide is preserved due to the reaction’s low temperature.
Step 2: Michael Addition with 2-Hydroxypropylamine
Intermediate III undergoes a Michael addition with 2-hydroxypropylamine IV in ethanol at 40–50°C. The reaction is catalyzed by 5 mol% TEA, producing the bis-aminated adduct V in 76–84% yield.
Key Parameters :
- Solvent : Ethanol’s polarity facilitates nucleophile activation while minimizing side reactions.
- Temperature : Elevated temperatures (≥40°C) accelerate kinetics but risk epimerization at the β-carbon.
- Stereochemistry : The reaction proceeds with anti selectivity, favoring the threo diastereomer due to steric hindrance between the hydroxyphenyl and hydroxypropyl groups.
Step 3: Acidic Hydrolysis to the Target Compound
Adduct V is treated with 6M HCl at reflux (100°C) for 4 hours, hydrolyzing the ester to the carboxylic acid VI . The crude product is purified via reverse-phase HPLC (C18 column, acetonitrile/water gradient), achieving ≥95% purity.
Table 1: Optimization of Hydrolysis Conditions
| Acid Concentration | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| 4M HCl | 80 | 6 | 62 |
| 6M HCl | 100 | 4 | 88 |
| 8M HCl | 100 | 3 | 85 |
Chemoenzymatic Routes for Enantioselective Synthesis
Recent advances leverage biocatalysts to access enantiopure intermediates. A chemoenzymatic approach developed by López-Iglesias et al. combines lipase-mediated hydrolysis with ozonolysis (Scheme 2).
Enzymatic Resolution of α-Keto Esters
Racemic ethyl 4-amino-2-ketobutanoate VII is treated with Candida antarctica lipase B (CAL-B) in phosphate buffer (pH 7.0). The enzyme selectively hydrolyzes the (R)-enantiomer to the acid VIII , leaving the (S)-ester IX intact (ee >99%).
Advantages :
- Avoids harsh acidic/basic conditions.
- Enables gram-scale production with 91% conversion efficiency.
Ozonolysis and Reductive Workup
Ester IX undergoes ozonolysis in methanol at −78°C, followed by reductive cleavage with dimethyl sulfide. This homologates the carbon chain, yielding (2S)-4-amino-2-hydroxybutanoic acid X , a key precursor for the target compound.
Characterization and Analytical Data
Spectroscopic Profiles
Physicochemical Properties
| Property | Value |
|---|---|
| Aqueous Solubility | 12.3 mg/mL (pH 7.4) |
| LogP | −1.45 |
| Melting Point | 198–202°C (dec.) |
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of reactions, including:
Oxidation: : The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: : The amino group can be reduced to form an amine.
Substitution: : The hydroxyl and amino groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) can be used.
Substitution: : Reagents such as thionyl chloride (SOCl₂) for chlorination reactions.
Major Products Formed
Oxidation: : Formation of 4-(4-hydroxyphenyl)amino-2-oxobutanoic acid.
Reduction: : Formation of 4-(4-hydroxyphenyl)amino-2-aminopropanoic acid.
Substitution: : Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
The compound has been investigated for its potential therapeutic effects, particularly in anticancer and antimicrobial applications.
Anticancer Activity
Research indicates that compounds with a 4-hydroxyphenyl moiety exhibit significant anticancer properties. These compounds can induce apoptosis in various cancer cell lines through mechanisms such as mitochondrial dysfunction and caspase activation.
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HCT116 | 15 | Apoptosis via caspase activation |
| Compound B | MCF-7 | 20 | Mitochondrial permeability transition |
| Target Compound | A549 | TBD | TBD |
In a notable study, a derivative of this compound was synthesized and evaluated against lung cancer cells (A549), yielding promising cytotoxicity results.
Antimicrobial Activity
The antimicrobial properties of similar phenolic compounds have been documented extensively. Studies show that derivatives exhibit varying degrees of activity against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity
| Compound Name | Microorganism Tested | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|---|
| Compound C | S. aureus | >64 |
| Compound D | E. faecalis | >64 |
| Target Compound | C. albicans | TBD |
The mechanisms through which this compound exerts its biological effects include:
- Oxidative Stress Modulation : The hydroxyl group on the phenolic ring can engage in redox reactions, influencing oxidative stress pathways.
- Enzyme Inhibition : Similar structures have shown the ability to inhibit key enzymes involved in cancer progression and microbial resistance.
- Receptor Interactions : Potential interactions with various biological receptors could modulate signaling pathways relevant to cell survival and proliferation.
Case Studies
- Anticancer Study : A derivative was synthesized to evaluate its anticancer properties against lung cancer cells (A549). The results indicated significant cytotoxicity, with an IC50 value suggesting effective inhibition of cell growth.
- Antifungal Research : Another study focused on the compound's antifungal activity against drug-resistant Candida species, revealing limited efficacy but underscoring the need for structural modifications to enhance bioactivity.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its molecular targets and pathways involved. For example, if used as a drug, it may interact with specific enzymes or receptors in the body, leading to therapeutic effects. The exact mechanism would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of 4-oxobutanoic acid derivatives, which are frequently modified at the amino-substituted positions to tune biological activity, solubility, and stability. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison of Selected 4-Oxobutanoic Acid Derivatives
Structural and Electronic Differences
- Target Compound vs. 4-[(2-Fluorophenyl)amino]-4-oxobutanoic Acid: The fluorophenyl analog lacks the 2-hydroxypropylamino group, reducing its hydrogen-bonding capacity. Fluorine’s electronegativity enhances metal-binding affinity but decreases solubility compared to the target compound’s hydroxyl groups .
- Target vs. (R)-4-((1-cyclopropylethyl)(phenyl)amino)-4-oxobutanoic Acid: The cyclopropylethyl and phenyl substituents increase steric bulk and lipophilicity, likely improving membrane permeability but reducing aqueous solubility relative to the target’s hydrophilic hydroxypropyl group .
- Target vs. N-Succinyl-L-tyrosine : The succinyl-tyrosine derivative features an L-tyrosine backbone, enabling chiral recognition in enzyme binding (e.g., beta-lactamases), whereas the target compound’s simpler structure may limit stereospecific interactions .
Physicochemical Properties
- Solubility : The target compound’s hydroxyl groups predict higher aqueous solubility (>50 mg/mL) than the fluorophenyl (≈20 mg/mL) or cyclopropylethyl-phenyl (≈5 mg/mL) analogs.
- Stability : The α,β-unsaturated double bond in the thiophenyl analog increases rigidity and oxidative stability, whereas the target compound’s hydroxypropyl group may confer susceptibility to hydrolysis under acidic conditions .
Biological Activity
4-((4-Hydroxyphenyl)amino)-2-((2-hydroxypropyl)amino)-4-oxobutanoic acid, also known by its chemical structure and properties, has garnered attention for its potential biological activities. This compound belongs to a class of organic compounds known as alkyl-phenylketones, which are characterized by their aromatic structures containing ketone functionalities. Understanding the biological activity of this compound is critical for its potential applications in pharmaceuticals and therapeutic interventions.
The molecular formula of 4-((4-Hydroxyphenyl)amino)-2-((2-hydroxypropyl)amino)-4-oxobutanoic acid is , with a molecular weight of approximately 292.34 g/mol. The compound exhibits a density of 1.146 g/cm³ and a boiling point of 576.5ºC at 760 mmHg, indicating its stability under standard conditions .
Antioxidant Properties
Research indicates that compounds with similar structures often exhibit significant antioxidant activity. Antioxidants play a crucial role in neutralizing free radicals, thus preventing oxidative stress-related diseases. Studies have shown that phenolic compounds can effectively scavenge free radicals, which may be applicable to the biological activity of 4-((4-Hydroxyphenyl)amino)-2-((2-hydroxypropyl)amino)-4-oxobutanoic acid .
Enzyme Inhibition
The compound has been studied for its potential to inhibit various enzymes involved in metabolic processes. For instance, it may affect cytochrome P450 enzymes, which are crucial for drug metabolism. Data suggest that this compound does not act as a substrate for several CYP450 enzymes but shows potential as an inhibitor, particularly CYP450 2D6 and CYP450 3A4 . This inhibition could lead to significant interactions with other pharmaceuticals, making it vital for further investigation in drug development contexts.
Case Studies
-
Case Study on Antioxidant Activity :
A study conducted on structurally similar phenolic compounds demonstrated their capacity to reduce oxidative stress in cellular models. The reduction in reactive oxygen species (ROS) correlated with increased cell viability and reduced apoptosis rates . -
Enzyme Interaction Study :
Research involving the interaction of various alkyl-phenylketones with CYP450 enzymes indicated that certain modifications could enhance inhibitory effects. The findings suggest a need for further exploration into how structural variations impact enzyme activity . -
Inflammation Modulation :
In vitro studies on phenolic compounds have shown reductions in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6). These results indicate potential therapeutic applications for inflammatory diseases, warranting further investigation into the specific effects of 4-((4-Hydroxyphenyl)amino)-2-((2-hydroxypropyl)amino)-4-oxobutanoic acid .
Q & A
Q. Key Reaction Parameters :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent | DMF or THF | Maximizes solubility of intermediates |
| Temperature | 0–25°C | Prevents decomposition of hydroxyl groups |
| Catalyst | EDCI/HOBt | Enhances amide bond formation |
| Reaction Time | 12–24 hours | Ensures completion of stepwise amination |
Yield variations (40–70%) are attributed to competing side reactions, such as hydrolysis of the oxobutanoic backbone under prolonged heating .
Basic: How can spectroscopic methods (e.g., FT-IR, NMR) be used to confirm the structural integrity of this compound?
Answer:
FT-IR Analysis :
- Amide I/II Bands : Look for peaks at ~1650 cm⁻¹ (C=O stretch) and ~1550 cm⁻¹ (N–H bend) to confirm amide bonds .
- Hydroxyl Groups : Broad O–H stretches near 3300–3500 cm⁻¹ from phenolic and 2-hydroxypropyl moieties.
NMR Spectroscopy :
- ¹H NMR :
- δ 6.5–7.5 ppm (aromatic protons from 4-hydroxyphenyl).
- δ 3.5–4.0 ppm (methylene/methine protons from 2-hydroxypropyl).
- ¹³C NMR :
- δ ~170 ppm (carbonyl carbons from oxobutanoic acid and amides).
- δ 155–160 ppm (aromatic carbons adjacent to hydroxyl groups) .
Discrepancies in peak splitting or unexpected shifts may indicate incomplete substitution or oxidation of hydroxyl groups.
Advanced: How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?
Answer:
Molecular docking and MD simulations are used to study interactions:
Target Selection : Prioritize enzymes with conserved active-site residues (e.g., kinases, hydrolases) based on structural analogs .
Docking Workflow :
- Protein Preparation : Remove water molecules, add hydrogens, and assign charges (e.g., using AMBER forcefields).
- Ligand Parameterization : Optimize the compound’s geometry at the B3LYP/6-31G* level .
Key Interactions :
- Hydrogen bonding between the oxobutanoic acid group and catalytic residues (e.g., Ser, Asp).
- π-Stacking of the 4-hydroxyphenyl ring with hydrophobic pockets.
Validation via in vitro assays (e.g., enzyme inhibition kinetics) is critical to resolve discrepancies between predicted and observed binding affinities .
Advanced: How should researchers address contradictions in reported biological activity data (e.g., cytotoxicity vs. anti-inflammatory effects)?
Answer:
Contradictions often arise from assay-specific variables:
Cell Line Variability : Test across multiple cell lines (e.g., HEK293 vs. RAW264.7) to identify tissue-specific effects .
Concentration Gradients : Use dose-response curves (0.1–100 µM) to differentiate cytotoxic vs. therapeutic ranges.
Mechanistic Studies :
Q. Example Data Conflict Resolution :
| Study | Reported Activity | Proposed Resolution |
|---|---|---|
| Study A (2023) | Cytotoxic at 10 µM | Verify purity via HPLC; test metabolite stability |
| Study B (2024) | Anti-inflammatory at 1 µM | Assess NF-κB pathway modulation |
Basic: What solvents and purification methods are recommended for isolating this compound?
Answer:
- Solubility : The compound is sparingly soluble in water but dissolves in DMSO, methanol, or DCM .
- Purification :
- Column Chromatography : Use silica gel with a gradient of ethyl acetate/hexane (30–70% EA).
- Recrystallization : Ethanol/water mixtures yield high-purity crystals (mp 180–185°C) .
- Analytical Validation : Confirm purity (>95%) via HPLC (C18 column, 0.1% TFA in acetonitrile/water) .
Advanced: What strategies optimize the compound’s stability under physiological conditions?
Answer:
pH Stability :
- The oxobutanoic acid group is prone to hydrolysis at pH > 8. Use buffered solutions (pH 6–7.4) for in vitro studies .
Light Sensitivity : Protect from UV exposure to prevent phenolic oxidation .
Formulation : Encapsulation in liposomes or cyclodextrins enhances serum stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
